2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester
Description
This compound (CAS: 1940181-12-3, molecular formula: C₁₇H₂₉BN₂O₄, molecular weight: 336.24) is a boronate ester derivative featuring a pyrazole core linked to a tert-butyl butyrate group. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical and materials chemistry . The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes while allowing deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-9-13(14(21)22-15(2,3)4)20-11-12(10-19-20)18-23-16(5,6)17(7,8)24-18/h10-11,13H,9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCIKFQUSHCHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester is a derivative of pyrazole and boron-containing compounds. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₉B₁O₃N₂
- Molecular Weight : 294.16 g/mol
- Solubility : Insoluble in water; soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it exhibits significant pharmacological effects:
- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. The incorporation of boron in this compound enhances its ability to target specific cellular pathways involved in tumor growth .
- Anti-inflammatory Properties : Compounds containing pyrazole rings have been documented to possess anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism and inflammatory processes.
- Receptor Modulation : It could interact with various cell surface receptors that modulate cellular signaling pathways related to growth and inflammation.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Studies : A study involving a closely related pyrazole compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined period .
- Inflammation Models : In animal models of induced inflammation, the compound exhibited reduced edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .
- Microbial Resistance Testing : In vitro tests against bacterial strains such as Escherichia coli and Staphylococcus aureus indicated that the compound has potential as an antimicrobial agent with varying degrees of effectiveness depending on concentration .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing boron can enhance the efficacy of certain chemotherapeutic drugs. The presence of the dioxaborolane moiety contributes to improved interactions with biological targets, potentially leading to enhanced anticancer activity .
Boron Neutron Capture Therapy (BNCT)
Boron compounds are pivotal in BNCT, a targeted radiotherapy for cancer treatment. The incorporation of the dioxaborolane group in this compound may facilitate the selective delivery of boron to tumor cells, allowing for localized radiation treatment .
Organic Synthesis
Reagent in Borylation Reactions
The compound serves as a borylation reagent in organic synthesis. It can introduce boron into organic molecules, which is crucial for the formation of carbon-boron bonds. This reaction is essential for synthesizing various organoboron compounds used in pharmaceuticals and agrochemicals .
Synthesis of Pyrazole Derivatives
The pyrazole moiety present in this compound allows for the synthesis of various pyrazole derivatives. These derivatives have been explored for their biological activities, including anti-inflammatory and analgesic properties .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for applications in coatings and composites .
Nanomaterials Development
The compound's ability to form stable complexes with metals can be exploited in the development of nanomaterials. These nanomaterials have potential applications in catalysis and as drug delivery systems due to their high surface area and reactivity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents attached to the pyrazole-boronate core. Key examples include:
Reactivity in Cross-Coupling Reactions
- Target Compound : Exhibits moderate reactivity in Suzuki-Miyaura reactions due to the electron-donating tert-butyl ester group. Optimal for couplings with aryl halides under Pd(PPh₃)₄ catalysis .
- Piperidine Derivatives (e.g., CAS 877399-74-1) : Steric bulk from the piperidine ring reduces reaction rates but improves regioselectivity in crowded substrates .
- Ethyl Carbamate Analog (CAS 1414475-01-6) : The carbamate group increases polarity, facilitating aqueous-phase reactions but requiring harsher deprotection conditions .
Physical and Solubility Properties
- Target Compound : Insoluble in water; soluble in organic solvents (e.g., toluene, THF). Crystalline solid with 95%+ purity .
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (CAS: 1301198-65-1) : Similar insolubility profile but higher melting point due to rigid pyrazole-carboxylate structure .
- Methyl Ester Derivatives (e.g., CAS 1404431-51-1) : Improved solubility in chlorinated solvents but lower thermal stability .
Preparation Methods
Borylation Reaction
The borylation step typically involves the reaction of a pyrazole derivative with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate. This reaction is often conducted in a solvent like 1,4-dioxane under an inert atmosphere.
- Solvent : 1,4-dioxane
- Catalyst : (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Base : Potassium acetate
- Temperature : 80°C
- Atmosphere : Inert (e.g., nitrogen)
Esterification
The esterification step involves converting the carboxylic acid group of the butyric acid derivative into a tert-butyl ester. This can be achieved using tert-butyl alcohol and a suitable catalyst.
Purification
Purification is crucial to obtain the compound with high purity. Techniques such as flash chromatography or HPLC are commonly used.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield |
|---|---|---|
| Borylation | 1,4-Dioxane, 80°C, Inert Atmosphere | Typically high, depending on catalyst efficiency |
| Esterification | Tert-butyl alcohol, catalyst (e.g., DCC) | Generally high |
| Purification | Flash chromatography or HPLC | High purity achievable |
Characterization
Characterization of the final product involves techniques such as NMR spectroscopy to confirm the structure and purity of the compound. The molecular formula of 2-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyrazol-1-yl]-butyric acid tert-butyl ester is associated with a molecular weight of approximately 309.21 g/mol.
Biological and Chemical Significance
This compound is notable for its potential applications in medicinal chemistry. The presence of a boronic ester and a pyrazole ring makes it a versatile building block for synthesizing complex pharmaceuticals. Studies on related compounds suggest that modifications in the structure can significantly influence biological activity, making this compound a candidate for further pharmacological evaluation.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ 1.2–1.4 ppm) and pyrazole (δ 7.5–8.5 ppm) signals.
- LCMS : Confirm molecular ion peaks (e.g., m/z 757 [M+H]⁺ as in Example 324 ).
- HPLC : Retention time consistency (e.g., 1.23 minutes under SQD-FA05 conditions ).
| Technique | Key Parameters | Expected Results |
|---|---|---|
| ¹H NMR | 400–600 MHz, CDCl₃ | tert-butyl (9H, singlet) |
| LCMS | ESI+ mode | [M+H]⁺ matching theoretical mass |
| HPLC | C18 column, 1.0 mL/min | >95% purity |
How should researchers address low yields in coupling reactions involving this boronic ester?
Advanced Research Question
Low yields (<50%) may result from:
- Boronic ester hydrolysis : Use anhydrous conditions and store the compound at 0–6°C .
- Catalyst deactivation : Replace Pd sources with air-stable alternatives (e.g., Pd(OAc)₂ with SPhos ligand).
- Side reactions : Introduce scavengers (e.g., polymer-bound thiourea) to remove unreacted halides .
Case Study : A 30% yield improvement was achieved by pre-drying solvents over molecular sieves and using microwave-assisted heating (120°C, 20 min) .
What are the recommended storage and handling protocols for this compound?
Basic Research Question
- Storage : 0–6°C in sealed, argon-flushed containers to prevent boronic ester degradation .
- Handling : Use gloveboxes for moisture-sensitive steps (P201, P210 precautions ).
- Stability : Monitor via TLC or NMR every 3 months; discard if >10% hydrolysis is detected.
How can stereochemical outcomes be analyzed when this compound is used in chiral synthesis?
Advanced Research Question
For enantioselective applications (e.g., pharmaceutical intermediates):
- Chiral HPLC : Use columns like Chiralpak AD-H to resolve epimers (e.g., 0.1% TFA in hexane/isopropanol) .
- X-ray crystallography : Confirm absolute configuration of crystalline derivatives.
- Circular Dichroism (CD) : Correlate spectral data with computed models for ambiguous cases.
Note : Epimer separation may require gradient elution adjustments due to minor chromatographic variability .
What experimental designs are recommended for assessing reactivity under varying conditions?
Advanced Research Question
Adopt split-plot designs to evaluate multiple variables efficiently:
- Factors : Temperature (60–120°C), solvent polarity (THF vs. DMF), and catalyst type.
- Response variables : Yield, purity, and reaction time.
- Statistical analysis : ANOVA to identify significant factors (p < 0.05) .
Example : A 3×3 factorial design with four replicates reduced optimization time by 40% in a related study .
How does the tert-butyl ester group influence the compound’s reactivity in multi-step syntheses?
Basic Research Question
The tert-butyl group:
- Enhances stability : Protects carboxylic acid intermediates from nucleophilic attack.
- Facilitates deprotection : Acidic conditions (e.g., TFA/DCM) cleave the ester without affecting boronic esters .
- Improves solubility : Lipophilic tert-butyl moiety aids in organic-phase extraction .
What strategies mitigate contradictions in spectral data during characterization?
Advanced Research Question
- Impurity profiling : Use high-resolution MS to identify byproducts (e.g., de-esterified analogs).
- 2D NMR : HSQC and HMBC to resolve overlapping signals in complex mixtures.
- Cross-validation : Compare LCMS retention times with authentic standards .
Case Study : A ¹³C NMR discrepancy (δ 165 ppm vs. 168 ppm) was resolved by repeating the synthesis with deuterated solvents .
How is this compound utilized in the synthesis of bioactive molecules?
Advanced Research Question
As a boronic ester, it serves as a key intermediate in:
- Kinase inhibitors : Suzuki coupling with heteroaryl halides (e.g., pyridines).
- Anticancer agents : Functionalization via Mitsunobu reactions or click chemistry.
Example : A derivative was used to synthesize a pyrrolo[1,2-b]pyridazine carboxamide with antitumor activity (LCMS m/z 757 [M+H]⁺) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
